![molecular formula C20H20N2 B2414217 N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine CAS No. 115174-30-6](/img/structure/B2414217.png)
N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Biotransformation Studies
- Research by Waldau et al. (2009) investigated the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole derivatives, finding major products like 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one during the incubation with this compound. This highlights its potential in microbial biotransformation processes (Waldau et al., 2009).
Pharmaceutical Synthesis
- Boggs et al. (2007) described an efficient asymmetric synthesis method for a derivative of this compound, showcasing its potential in developing treatments for human papillomavirus infections (Boggs et al., 2007).
Photophysical Characterization
- Ghosh et al. (2013) synthesized new fluorophores from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one and conducted comprehensive photophysical characterization, indicating the importance of such compounds in the study of fluorescence and solvent interactions (Ghosh et al., 2013).
Anticancer Research
- Chaudhary and Chaudhary (2016) synthesized new derivatives of 2,3,4,9-tetrahydro-1H-carbazole and evaluated their anticancer activity, revealing significant activity in some derivatives against the A-549 cell line (Chaudhary & Chaudhary, 2016).
Luminescence Analysis
- Strojny and de Silva (1975) explored the luminescence properties of 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid derivatives, a related compound, indicating the potential use of these compounds in luminescence studies (Strojny & de Silva, 1975).
Genotoxicity Studies
- Luparello et al. (2021) examined the genotoxic and epigenomic effects of carbazole compounds on MCF-7 breast cancer cells, providing insights into the molecular effects of carbazole derivatives in cancer research (Luparello et al., 2021).
properties
IUPAC Name |
N-benzyl-6-methyl-2,3,4,9-tetrahydrocarbazol-1-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,22H,5,8-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGHCLLUXRGSAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3=NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.